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Compound of Interest

Compound Name: 7-Bromoquinazolin-4-amine

Cat. No.: B1527819

Introduction: The Strategic Importance of the
Quinazoline Scaffold

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a
"privileged structure," a molecular framework that has demonstrated the ability to bind to a
variety of biological targets with high affinity. Among its many derivatives, 7-Bromoquinazolin-
4-amine has emerged as a particularly valuable building block in the synthesis of potent and
selective kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2] The
strategic placement of the bromine atom at the 7-position offers a versatile handle for a range
of cross-coupling reactions, enabling the systematic exploration of chemical space and the
optimization of structure-activity relationships (SAR).[3][4] This guide provides an in-depth
analysis of the chemical properties, structure, synthesis, and reactivity of 7-Bromoquinazolin-
4-amine, offering a technical resource for researchers and scientists engaged in the design
and development of novel therapeutics.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of a synthetic building block is
paramount for its effective utilization in multi-step syntheses and for predicting the properties of
its derivatives.

Core Chemical Properties
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Property Value Source(s)
CAS Number 1123169-43-6 [516]1[71[8]
Molecular Formula CsHeBrNs [9]
Molecular Weight 224.06 g/mol [9]
IUPAC Name 7-bromoquinazolin-4-amine 9]
Data not available; a related
compound, 7-
Melting Point bromoquinazoline-2,4-(1H,3H)-
dione, has a melting point
>300 °C.[10]
Boiling Point Data not available. [11]
Data not available; likely
N soluble in polar organic
Solubility
solvents such as DMSO and
DMF.
Appearance Typically a solid.
) Commercially available with
Purity

purities of 95% or higher.[5]

Molecular Structure and Identification

The structure of 7-Bromoquinazolin-4-amine is defined by a fused pyrimidine and benzene

ring system, with a bromine atom at position 7 and an amine group at position 4.

« SMILES:NC1=C2C=CC(Br)=CC2=NC=N1[7]

« INChl:InChl=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-4H,(H2,10,11,12)[9]

e INnChIiKey:RTKSTBCHSICNLP-UHFFFAOY SA-N[9]

Spectroscopic Characterization (Anticipated)

© 2025 BenchChem. All rights reserved. 2/6

Tech Support


http://www.allbiopharm.com/product/n/AF18285?l=en_US
https://synthonix.com/47914.html
https://www.appchemical.com/products/1123169-43-6?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=7-Bromoquinazolin-4-amine&keyword=undefined
https://www.alchempharmtech.com/product/1123169-43-6/
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoquinazolin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoquinazolin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoquinazolin-4-amine
https://www.mdpi.com/1420-3049/29/16/3847
https://www.echemi.com/sds/7-bromoquinazolin-4-amine-pd180727107577.html
http://www.allbiopharm.com/product/n/AF18285?l=en_US
https://www.benchchem.com/product/b1527819?utm_src=pdf-body
https://www.appchemical.com/products/1123169-43-6?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=7-Bromoquinazolin-4-amine&keyword=undefined
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoquinazolin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/7-Bromoquinazolin-4-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

While specific spectra for this compound are not detailed in the provided search results, a
chemist would anticipate the following characteristic signals:

e 'H NMR: The proton NMR spectrum would be expected to show distinct signals for the
aromatic protons on the quinazoline core. The protons at positions 5, 6, and 8 would exhibit
splitting patterns (doublets, doublets of doublets) influenced by their coupling with adjacent
protons. The protons of the amino group at position 4 may appear as a broad singlet.

e 13C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to
the carbon atoms of the quinazoline ring system. The carbon atom attached to the bromine
(C7) would be expected to have a chemical shift in the region typical for carbons bearing a
halogen.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
bromine-containing compound, with two major peaks of nearly equal intensity separated by 2
m/z units (corresponding to the 7°Br and 81Br isotopes).

Synthesis and Reactivity: A Chemist's Perspective

The synthetic accessibility and predictable reactivity of 7-Bromoquinazolin-4-amine are key to
its utility in drug discovery programs.

Synthetic Strategy: A Plausible Pathway

A common and effective method for the synthesis of 4-aminoquinazolines involves the
regioselective nucleophilic aromatic substitution (SnAr) of a di-haloquinazoline precursor.[12]
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Plausible Synthetic Route
Polar Aprotic Solvent
(e.g., Dioxane, THF)

Ammonia or
Ammonia Source

Nucleophilic Aromatic Substitution

(SrAr) g 7-Bromoquinazolin-4-amine

2,4-Dichloro-7-bromogquinazoline

Derivatization of 7-Bromoquinazolin-4-amine

7-Bromoquinazolin-4-amine

Pld Catalyst, Pd Catalyst,

Base, Ligand

Suzuki-Miyaura Coupling
(with Boronic Acids/Esters)

Buchwald-Hartwig Amination
(with Amines)

@nazolinA-amin@

7-Aryl/Heteroaryl-quinazolin-4-amine

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [7-Bromoquinazolin-4-amine: A Technical Guide for Drug
Discovery Professionals]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527819#7-bromoquinazolin-4-amine-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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